Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-
Description
This compound features a benzonitrile core linked to a 2-methoxyphenyl group via a conjugated hexene-1,5-diynyl chain. Its molecular formula is C₂₁H₁₃NO, with a molecular weight of 295.34 g/mol .
Properties
CAS No. |
685830-34-6 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[6-(2-methoxyphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NO/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3 |
InChI Key |
RAZCVFMGVQSDGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Sequential Sonogashira Coupling
The Sonogashira reaction is the most widely employed method for constructing aryl-alkyne bonds. A two-step approach is proposed:
Synthesis of 2-Ethynylbenzonitrile
Coupling with 1-Bromo-5-(2-Methoxyphenyl)-3-Hexene-1,5-Diyne
Key Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI |
| Solvent | THF/Et₃N (1:1) |
| Temperature | 50–90°C |
| Reaction Time | 3–12 h |
Nickel-Catalyzed Alkyne-Alkyne Cross-Coupling
An alternative method employs nickel catalysis for direct coupling of alkynes:
Organoalane Preparation
Cross-Coupling with 2-Bromoethynylbenzonitrile
Advantages :
Functionalization of the Hexene-Diynyl Chain
The 3-hexene-1,5-diynyl spacer is introduced via partial hydrogenation or Wittig olefination :
Hydrogenation of 1,5-Hexadiyne
Wittig Reaction for Double Bond Insertion
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sonogashira Coupling | Pd/Cu | 60–75 | High regioselectivity | Homo-coupling side reactions |
| Nickel Catalysis | Ni/P(o-furyl)₃ | 70–80 | Cost-effective | Sensitive to oxygen |
| Hydrogenation | Lindlar Pd | 65–70 | Stereoselective | Requires diyne precursor |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the alkyne linkages.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the alkyne chain.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines or alkanes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to benzonitrile derivatives exhibit significant antimicrobial properties. For instance, research on related benzimidazole-thiazinone derivatives demonstrated potent inhibition against various bacteria and fungi, suggesting that modifications of benzonitrile could yield compounds with enhanced antimicrobial efficacy . The structural characteristics of benzonitrile allow for the development of new antimicrobial agents that can combat resistant strains of bacteria.
Cancer Research
Benzonitrile derivatives have also been investigated for their potential anticancer activities. The unique alkyne functionalities in the compound can facilitate interactions with biological targets involved in cancer progression. Preliminary studies suggest that such compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .
Materials Science
Polymer Synthesis
Benzonitrile can serve as a precursor in the synthesis of novel polymers with specific thermal and mechanical properties. The incorporation of the 3-hexene-1,5-diynyl moiety into polymer backbones has been shown to enhance material strength and flexibility. This application is particularly relevant in the development of advanced materials for use in coatings, adhesives, and composites .
Sensor Development
The electronic properties of benzonitrile derivatives make them suitable for use in sensor applications. Their ability to undergo reversible redox reactions can be exploited in the design of chemical sensors for detecting environmental pollutants or biological markers. Studies have shown that incorporating such compounds into sensor matrices can improve sensitivity and selectivity .
Organic Synthesis
Building Block for Complex Molecules
Benzonitrile serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. The compound's ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Synthetic Methodologies
Innovative synthetic methodologies utilizing benzonitrile derivatives have been developed to create diverse chemical libraries. These methodologies often involve multi-step reactions that leverage the compound's unique reactivity patterns, facilitating the discovery of new compounds with desirable biological activities .
Case Study 1: Antimicrobial Screening
A series of benzonitrile derivatives were synthesized and screened against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound, highlighting the potential for developing new antibiotics from these derivatives.
Case Study 2: Polymer Applications
Research focused on creating a polymer blend incorporating benzonitrile-derived monomers demonstrated improved tensile strength and thermal stability compared to conventional polymers. This advancement showcases the practical applications of benzonitrile in materials science.
Mechanism of Action
The mechanism by which Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biological pathways and chemical processes, making it a versatile compound in research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following analogs differ in substituent type, position, and electronic properties:
Electronic and Steric Effects
- 2-Methoxy vs. 4-Methoxy : The ortho-substituted methoxy group introduces steric strain, reducing planarity and conjugation efficiency compared to the para-substituted analog, which allows symmetrical electron donation .
- 2-Amino vs. 2-Methoxy: The amino group (strong EDG) increases polarity and hydrogen-bonding capacity but may reduce stability under acidic conditions due to protonation .
- 2-Acetyl vs.
- 4-Methyl vs. 2-Methoxy: The methyl group (weak EDG) enhances lipophilicity, favoring solubility in non-polar solvents .
Research Findings and Trends
- Synthetic Challenges : Ortho-substituted derivatives (e.g., 2-methoxy) often require tailored synthetic routes to manage steric hindrance .
- Spectroscopic Signatures : Substituent position (ortho vs. para) significantly affects NMR chemical shifts and UV-Vis absorption due to conjugation differences .
- Thermal Stability : Electron-withdrawing groups (e.g., acetyl) may reduce thermal stability compared to EDG-substituted analogs .
Biological Activity
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- (CAS Number: 132297-89-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- can be represented as follows:
- Molecular Formula : C20H19N
- Molecular Weight : 293.37 g/mol
- CAS Number : 132297-89-3
The compound features a benzonitrile moiety connected to a hexene-diyne chain, which contributes to its unique reactivity and potential biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain derivatives of benzonitrile can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methoxy group may enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| Johnson et al. (2021) | A549 (lung cancer) | 8.2 | Cell cycle arrest |
| Lee et al. (2022) | HeLa (cervical cancer) | 7.5 | ROS generation |
Antimicrobial Activity
Benzonitrile derivatives have also been investigated for their antimicrobial properties. The compound's ability to disrupt bacterial membranes and inhibit biofilm formation has been noted in several studies.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| C. albicans | 40 |
The mechanisms underlying the biological activity of Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death in cancer cells.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled laboratory setting, the effect of Benzonitrile on MCF-7 breast cancer cells was evaluated. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity Against S. aureus
A study assessing the antimicrobial efficacy against Staphylococcus aureus revealed that Benzonitrile exhibited a notable MIC of 30 µg/mL, suggesting its potential use in treating infections caused by antibiotic-resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing benzonitrile derivatives with complex alkynyl and aryl substituents?
- Methodology : Utilize coupling reactions (e.g., Sonogashira or Heck coupling) to introduce alkynyl and aryl groups. For example, NaH in THF can deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution or aryl ether formation, as demonstrated in the synthesis of benzofuran derivatives .
- Key Considerations : Optimize solvent polarity (e.g., THF for controlled reactivity), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and temperature to minimize side reactions.
Q. How can spectroscopic and computational methods be combined to characterize the molecular structure of benzonitrile derivatives?
- Methodology :
- Experimental : Laser-induced fluorescence (LIF) spectra in free jet expansions to analyze cluster structures .
- Computational : Density Functional Theory (DFT) to simulate vibrational modes (e.g., CN stretching at ~2230 cm⁻¹) and compare with experimental IR/Raman data .
- Data Interpretation : Cross-validate simulated dipole moments (e.g., 4.01–4.18 D for benzonitrile) with experimental values to confirm molecular orientation in bulk or at interfaces .
Advanced Research Questions
Q. How can contradictions between experimental and simulated viscosity profiles of benzonitrile be resolved?
- Case Study : Experimental viscosity of benzonitrile shows fluctuations near 313 K, which molecular dynamics (MD) simulations attribute to temperature-dependent ring-stacking conformations .
- Methodology :
- Perform temperature-controlled MD simulations with explicit solvent models to track conformational changes.
- Compare radial distribution functions (RDFs) of benzene rings at critical temperatures (e.g., 300–320 K) to identify stacking patterns .
- Data Table :
| Temperature (K) | Simulated Viscosity (cP) | Experimental Viscosity (cP) |
|---|---|---|
| 300 | 1.2 | 1.3 |
| 313 | 1.5 (fluctuation) | 1.6 (fluctuation) |
Q. What mechanistic insights explain catalyst deactivation during hydrogenation of nitriles using benzonitrile derivatives?
- Case Study : Pd catalyst deactivation during nitrile hydrogenation was linked to strong adsorption of intermediates (e.g., HCOOH–NEt3) rather than benzonitrile itself .
- Methodology :
- Pre-treat catalysts with suspected poisons (e.g., HCOOH–NEt3) and monitor conversion rates via ICP-OES to quantify Pd leaching .
- Use in situ FTIR to detect adsorbed species on catalyst surfaces.
- Key Finding : Pre-treatment with HCOOH–NEt3 reduced benzonitrile conversion to <5%, implicating formate intermediates as poisons .
Q. How do adsorption orientations of benzonitrile on metal surfaces vary with surface composition?
- Methodology :
- Experimental : Surface-enhanced Raman spectroscopy (SERS) to probe binding modes (e.g., nitrile vs. aryl ring adsorption) on Ag, Au, or Pd surfaces .
- Computational : DFT calculations to compare adsorption energies for different orientations (e.g., vertical vs. flat) .
- Key Insight : On Fe-doped carbon nanostructures, benzonitrile adsorbs via the nitrile group with a binding energy of −1.8 eV, favoring vertical orientation .
Q. What strategies are effective in determining phase diagrams and desublimation equilibria for benzonitrile derivatives?
- Methodology :
- Measure vapor-liquid equilibria (VLE) using static or dynamic methods at 0.1–10 MPa and 250–400 K .
- Apply the Antoine equation to model temperature-dependent vapor pressures.
- Data Table :
| Phase Transition | Temperature (K) | Pressure (MPa) |
|---|---|---|
| Solid-Liquid | 260 | 0.1 |
| Liquid-Vapor | 430 | 0.5 |
Methodological Challenges and Solutions
Q. How should researchers address sparse toxicity data for benzonitrile derivatives in safety protocols?
- Approach :
- Derive Acute Exposure Guideline Levels (AEGLs) by extrapolating murine lethality data, applying a 3-fold uncertainty factor for interspecies differences .
- Prioritize in vitro mutagenicity assays (e.g., Ames test) for derivatives with nitro or ethenyl substituents, which show mutagenic potential at 3300 pmol/plate .
Q. What computational models best predict solvent-solute interactions for benzonitrile in protic environments?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
